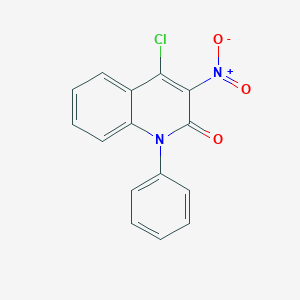

4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one

Vue d'ensemble

Description

4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C15H9ClN2O3 and its molecular weight is 300.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one (CAS No. 110254-64-3) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and a molecular weight of approximately 300.69 g/mol. The structure features a chloro group, a nitro group, and a phenyl moiety attached to a quinoline backbone, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. Additionally, it has been observed to inhibit tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Experimental models have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is believed to be mediated through inhibition of NF-kB signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may modulate receptor activity related to inflammation and apoptosis.

- Oxidative Stress : By influencing oxidative stress pathways, it can enhance the sensitivity of cancer cells to therapeutic agents.

Case Studies

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one exhibits significant biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Various studies have demonstrated that quinoline derivatives possess antibacterial and antifungal properties. For instance, compounds related to this structure have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use as antibacterial agents .

- Anti-inflammatory Properties : Research indicates that derivatives of quinolinone can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory effects, showing promise as multi-target agents .

- Antimalarial Activity : The compound's structural features align with those of known antimalarial agents. Studies suggest that quinoline derivatives can act against malaria vectors, showcasing their potential in combating mosquito-borne diseases .

Agricultural Applications

The compound has also been explored for its insecticidal properties:

- Insecticidal Effects : Research has focused on the synthesis of quinoline derivatives with larvicidal effects on mosquito larvae, specifically targeting vectors of malaria and dengue. These compounds have demonstrated significant toxicity against larval stages, indicating their potential as biocidal agents in pest control strategies .

Data Table of Biological Activities

| Activity Type | Compound Structure | Target Organism/Enzyme | Observed Effect |

|---|---|---|---|

| Antibacterial | Quinoline derivatives | Mycobacterium smegmatis | Significant inhibition |

| Antifungal | Quinoline derivatives | Candida albicans, Penicillium chrysogenum | Notable antifungal activity |

| Anti-inflammatory | 4-Chloro derivatives | Lipoxygenase (LOX) | Inhibition observed |

| Antimalarial | Similar quinoline structures | Malaria vectors | Effective against larval stages |

| Insecticidal | 4-Chloro derivatives | Mosquito larvae | Toxicity levels ranging from 4.408 µM/mL to 7.958 µM/mL |

Case Study 1: Antimicrobial Activity Evaluation

A recent study synthesized several derivatives of quinoline, including 4-chloro compounds. The antimicrobial efficacy was assessed using the well diffusion method against multiple bacterial strains. Results indicated that specific derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Case Study 2: Insecticidal Properties

In another investigation focusing on the larvicidal properties of synthesized quinoline derivatives, researchers found that certain compounds effectively reduced larval populations of malaria vectors. The study highlighted the lethal toxicity levels and the potential for these compounds to serve as environmentally friendly pesticides .

Propriétés

IUPAC Name |

4-chloro-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-13-11-8-4-5-9-12(11)17(10-6-2-1-3-7-10)15(19)14(13)18(20)21/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVBIQDOMQZCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353134 | |

| Record name | 4-chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110254-64-3 | |

| Record name | 4-Chloro-3-nitro-1-phenyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110254-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.